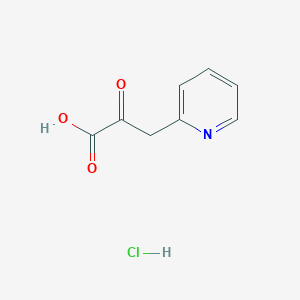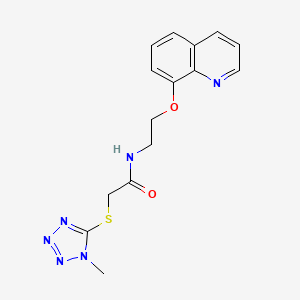
2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H7NO3 . It is also known as 3-(pyridin-3-yl)pyruvic acid, 3-Pyridinepropanoic acid, α-oxo-, and 2-oxo-3-(pyridin-3-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7NO3/c10-7(8(11)12)5-6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12) .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 338.8±25.0 °C and its predicted density is 1.334±0.06 g/cm3 . The pKa value is predicted to be 2.09±0.54 .Aplicaciones Científicas De Investigación
Chemical Properties and Reactivity
Research on related pyridine compounds and derivatives shows a variety of chemical properties and reactivities that could inform the understanding of 2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride. For instance, the study of Ru complexes highlights the acid-base properties and redox characteristics of related systems, which could suggest potential catalytic or redox applications for this compound in fields like water oxidation, oxygen reduction, or even in the formation of oxo-bridged dimers (Moyer & Meyer, 1981).
Catalytic Applications
Surface and catalytic properties of materials like Yttrium Oxide, when investigated through the reactions of pyridine, show the presence of Bronsted acid, Lewis acid, and basic sites. This implies that this compound could potentially be explored for its surface and catalytic properties, possibly in heterogeneous catalysis or as a catalyst support material, given its pyridine component (Hussein & Gates, 1998).
Biological and Pharmacological Activities
The diverse biological and pharmacological activities exhibited by 3-cyano-2-oxa-pyridines, such as antimicrobial, antidepressant, and anticancer activities, suggest that this compound could also have significant potential in medicinal chemistry and drug development. Its structural features may lend it properties useful in cancer therapy, diabetes, obesity control, or as cardiotonic agents (Bass et al., 2021).
Environmental Applications
Studies on the degradation mechanisms of pyridine in drinking water using dielectric barrier discharge (DBD) systems indicate that pyridine derivatives can be effectively removed from water, highlighting potential environmental applications of this compound in water treatment and purification processes. The generation of hydroxyl radicals and the subsequent degradation of pyridine compounds suggest that similar compounds could be targets for advanced oxidation processes (Li et al., 2017).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-oxo-3-pyridin-2-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3.ClH/c10-7(8(11)12)5-6-3-1-2-4-9-6;/h1-4H,5H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVVKDSOFNBAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-3-[8-oxo-6-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2692596.png)
![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/no-structure.png)

![8-ethyl-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2692600.png)
![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)

![N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2692609.png)


![2-amino-N-[dimethyl(oxo)-lambda6-sulfanylidene]acetamide hydrochloride](/img/structure/B2692613.png)